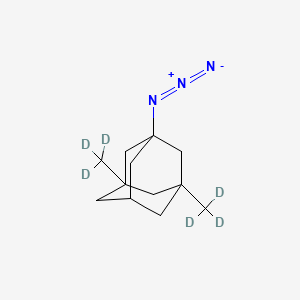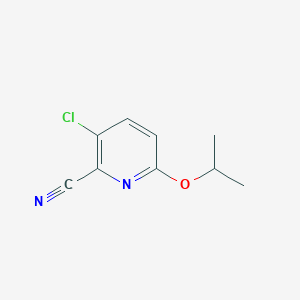
2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbons on the imidazole ring would be substituted with a phenyl group, and another carbon would be substituted with a propynyl group .Chemical Reactions Analysis
Imidazole compounds can participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions at both the carbon and nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups attached to the imidazole ring. For example, the presence of the phenyl and propynyl groups could affect the compound’s solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride has shown high efficacy against guinea pig dermatophytosis when applied topically in cream and gel formulations, indicating its potential as an antifungal agent (Ogata et al., 1983).
Corrosion Inhibition
Imidazole and 2-phenyl-2-imidazoline have been investigated for their inhibition behavior on AA5052, demonstrating significant corrosion inhibition efficiency. This suggests their application in protecting metals from corrosion, particularly in acidic environments (He et al., 2014).
DNA Binding and Lesion Effects
New benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to bind with calf thymus DNA, indicating potential applications in DNA lesion studies and as cytotoxic agents against various cancer cell lines (Paul et al., 2015).
Enzyme Inhibition
Synthesized benzimidazole acetohydrazide derivatives have been evaluated as epidermal growth factor receptor (EGFR) inhibitors. Although their kinase inhibitor activities were limited, this exploration contributes to the development of potential therapeutic agents targeting EGFR (Demirel et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-1-prop-2-ynylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.ClH/c1-2-9-14-10-8-13-12(14)11-6-4-3-5-7-11;/h1,3-8,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZITHGCSGWQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)


![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)

![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)


![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine](/img/structure/B1522772.png)
![2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol](/img/structure/B1522775.png)


![tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate](/img/structure/B1522779.png)